(2-Methoxy-benzyl)-(2-nitro-phenyl)-amine
Overview
Description
(2-Methoxy-benzyl)-(2-nitro-phenyl)-amine is an organic compound with the molecular formula C14H14N2O3 It is a derivative of benzylamine, where the benzyl group is substituted with a methoxy group at the ortho position and the phenyl group is substituted with a nitro group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-benzyl)-(2-nitro-phenyl)-amine typically involves the reaction of 2-methoxybenzylamine with 2-nitrobenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-benzyl)-(2-nitro-phenyl)-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder in acidic conditions.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products Formed
Reduction: (2-Methoxy-benzyl)-(2-amino-phenyl)-amine.
Oxidation: (2-Hydroxy-benzyl)-(2-nitro-phenyl)-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Methoxy-benzyl)-(2-nitro-phenyl)-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxy-benzyl)-(2-nitro-phenyl)-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
(2-Methoxy-benzyl)-(2-amino-phenyl)-amine: Similar structure but with an amino group instead of a nitro group.
(2-Hydroxy-benzyl)-(2-nitro-phenyl)-amine: Similar structure but with a hydroxyl group instead of a methoxy group.
(2-Methoxy-benzyl)-(4-nitro-phenyl)-amine: Similar structure but with the nitro group at the para position.
Uniqueness
(2-Methoxy-benzyl)-(2-nitro-phenyl)-amine is unique due to the specific positioning of the methoxy and nitro groups, which can influence its chemical reactivity and biological activity. The ortho substitution pattern may result in distinct steric and electronic effects compared to other isomers, leading to unique properties and applications.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-19-14-9-5-2-6-11(14)10-15-12-7-3-4-8-13(12)16(17)18/h2-9,15H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXCJSMKISRCNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428640 | |
Record name | (2-Methoxy-benzyl)-(2-nitro-phenyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126991-22-8 | |
Record name | (2-Methoxy-benzyl)-(2-nitro-phenyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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